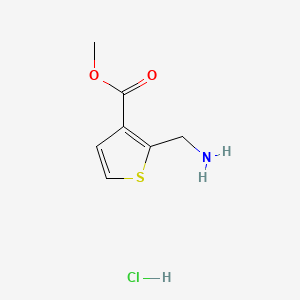![molecular formula C17H28O3Si B6289429 Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate CAS No. 1555832-18-2](/img/structure/B6289429.png)
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate, also known as MTBDMPP, is an organic compound used in a variety of scientific research applications. It is a silyl ether that is used in a variety of synthetic organic chemistry processes, including the synthesis of other compounds and the synthesis of polymers. MTBDMPP is a useful reagent in the synthesis of a variety of compounds, as it is an effective catalyst for the reaction of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate is used in a variety of scientific research applications. It is used in the synthesis of polymers, as a catalyst for the reaction of various organic compounds, and as a reagent in the synthesis of other compounds. It is also used in the study of enzyme kinetics and the study of the effects of various drugs on the human body.
Wirkmechanismus
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate acts as a silyl ether, which is a type of organic compound that is used in organic synthesis. It is a reagent that can be used to catalyze the reaction of various organic compounds, and it can also be used as a catalyst in the synthesis of polymers. The silyl ether is able to form a complex with the reactants, which facilitates the reaction of the reactants and leads to the formation of the desired product.
Biochemical and Physiological Effects
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with various enzymes, including cytochrome P450 enzymes, and it has been shown to affect the activity of various proteins and other molecules. It has also been shown to interact with various hormones, including testosterone, and to affect the activity of various receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to use. It is also relatively stable and has a low toxicity, making it a safe reagent to use in laboratory experiments. However, it is important to note that Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate is not suitable for all types of experiments, as it can react with certain compounds and can form unstable complexes with certain compounds.
Zukünftige Richtungen
The use of Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate in scientific research has a number of potential future directions. It could be used to further study the effects of various drugs on the human body, as well as the effects of various hormones and other molecules on the body. Additionally, it could be used to study the effects of various enzymes and proteins on the body, as well as to study the effects of various environmental factors on the body. Finally, it could be used to study the effects of various polymers on the body, as well as to study the effects of various polymers on the environment.
Synthesemethoden
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate is synthesized by the reaction of methyl 3-hydroxypropanoate, t-butyldimethylsilyl chloride, and methyl phenylacetate. This reaction is carried out in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically conducted in an inert atmosphere and is typically carried out at temperatures ranging from 40°C to 80°C.
Eigenschaften
IUPAC Name |
methyl 3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3Si/c1-17(2,3)21(5,6)20-13-15-9-7-8-14(12-15)10-11-16(18)19-4/h7-9,12H,10-11,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVHXXSJVRZKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC(=C1)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

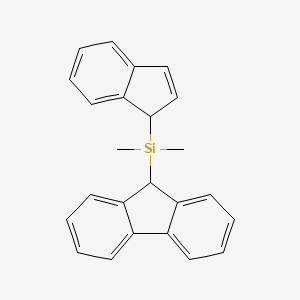

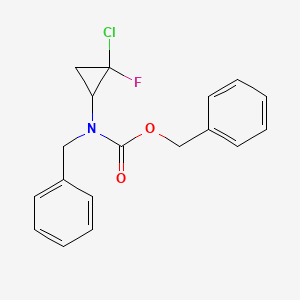
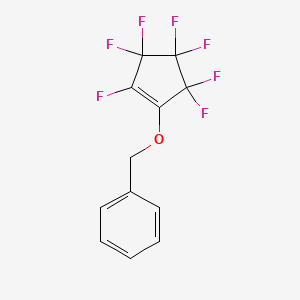

![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)
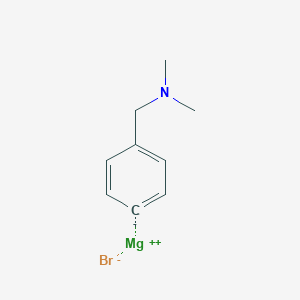


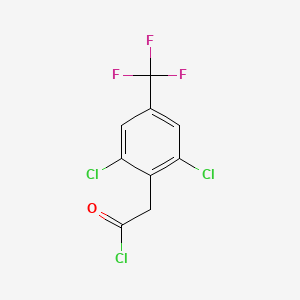
![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)
![[S(R)]-N-[(1S)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289437.png)
